molecular formula C24H26O8 B114135 1,6-Bis(p-acetoxycarbonylphenoxy)hexane CAS No. 151078-50-1

1,6-Bis(p-acetoxycarbonylphenoxy)hexane

Cat. No.: B114135
CAS No.: 151078-50-1
M. Wt: 442.5 g/mol
InChI Key: UPRXYEYFWUUHHL-UHFFFAOYSA-N
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Description

1,6-Bis(p-acetoxycarbonylphenoxy)hexane is a synthetic compound with the molecular formula C24H26O8 It is known for its complex structure, which includes multiple ester and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(p-acetoxycarbonylphenoxy)hexane typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with 6-bromohexanol, followed by the reaction with 4-acetyloxycarbonylphenol. The final step involves acetylation to obtain the desired compound. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems can help in maintaining the precise temperature and pressure required for the reactions, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(p-acetoxycarbonylphenoxy)hexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether linkages, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy and benzoate derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anti-inflammatory treatments.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of 1,6-Bis(p-acetoxycarbonylphenoxy)hexane involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetyl 4-[6-(4-hydroxyphenoxy)hexoxy]benzoate
  • Acetyl 4-[6-(4-methoxycarbonylphenoxy)hexoxy]benzoate
  • Acetyl 4-[6-(4-ethoxycarbonylphenoxy)hexoxy]benzoate

Uniqueness

1,6-Bis(p-acetoxycarbonylphenoxy)hexane is unique due to its specific ester and ether linkages, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8/c1-17(25)31-23(27)19-7-11-21(12-8-19)29-15-5-3-4-6-16-30-22-13-9-20(10-14-22)24(28)32-18(2)26/h7-14H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRXYEYFWUUHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=O)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584706
Record name acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151078-50-1
Record name acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151078-50-1
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